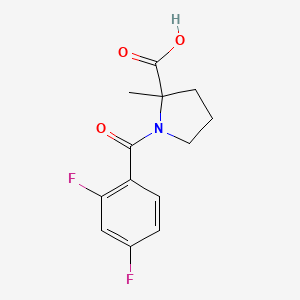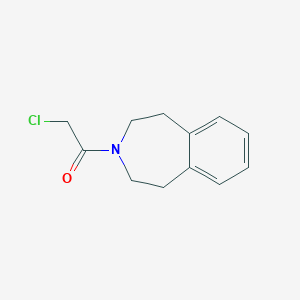
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in recent years. It is a tetrazole-containing pyridine derivative that has shown potential as a therapeutic agent in various scientific research studies.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes involved in different biological pathways. In a study published in the European Journal of Medicinal Chemistry, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to inhibit the activity of DNA topoisomerase I, an enzyme that plays a critical role in DNA replication and repair. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. In a study published in the Journal of Natural Products, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been reported to exhibit high potency and selectivity in various scientific research studies. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dose and concentration used in lab experiments.
Orientations Futures
There are several future directions for the scientific research of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections. Another direction is to explore its potential as a tool compound for the study of various biological pathways and enzymes. Additionally, the synthesis method of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be further optimized for high yield and purity. Finally, the potential toxicity of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide should be investigated to ensure its safety for use in therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide involves the reaction of 5-chloropyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with sodium azide and triethylamine to obtain 5-chloro-N-(azidomethyl)pyridine-2-carboxamide. The final step involves the reaction of the azide compound with tetrazole in the presence of copper(II) sulfate to obtain 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide. This synthesis method has been reported in various scientific research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has shown potential as a therapeutic agent in various scientific research studies. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In a study published in the Journal of Medicinal Chemistry, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to inhibit the activity of a key enzyme involved in the biosynthesis of prostaglandins, which are known to play a critical role in inflammation. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN6O/c9-5-1-2-6(10-3-5)8(16)11-4-7-12-14-15-13-7/h1-3H,4H2,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVJIWWPQNGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)

![1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578796.png)
![1-[2-(3-Fluoro-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578799.png)
![1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578803.png)
![1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578812.png)
![1-[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578822.png)
![3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7578828.png)

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[2-[(5-Chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7578842.png)
![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)